molecular formula C12H12 B047086 2,6-Dimethylnaphthalene CAS No. 581-42-0

2,6-Dimethylnaphthalene

Cat. No.: B047086
CAS No.: 581-42-0
M. Wt: 156.22 g/mol
InChI Key: YGYNBBAUIYTWBF-UHFFFAOYSA-N
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Description

2,6-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon. It is one of the ten dimethylnaphthalene isomers, which are derived from naphthalene by the addition of two methyl groups. This compound is known for its significant role in the production of high-performance polymers and other industrial applications .

Mechanism of Action

Target of Action

2,6-Dimethylnaphthalene (2,6-DMN) is primarily targeted in the production of polyethylene naphthalate (PEN), a thermoplastic polyester . It is a crucial intermediate in the synthesis of PEN, which demonstrates superior properties such as thermal and mechanical stability, oligomer extraction, gas barrier, heat resistance, tensile strength, and stability against UV light .

Mode of Action

The mode of action of 2,6-DMN involves methylation of naphthalene over Fe/ZSM-5 zeolite catalysts . The Langmuir–Hinshelwood and Eley–Rideal reaction rate equations are revealed for the methylation of naphthalene . The Langmuir–Hinshelwood reaction mechanism for naphthalene methylation is more compatible at 450 °C and the Eley–Rideal reaction mechanism at 500 °C .

Biochemical Pathways

The PEN synthesis process involves three main parts :

Pharmacokinetics

Its molecular weight is 1562237 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 2,6-DMN is the production of PEN, a thermoplastic polyester with superior properties . PEN has wide application possibilities for modern electronic devices due to its thermal and mechanical stability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-DMN. For instance, the reaction rates of naphthalene methylation depend on the naphthalene and methanol concentration, temperature, and weight hourly space velocity . Moreover, safety data sheets indicate that 2,6-DMN is very toxic to aquatic life with long-lasting effects, and its release to the environment should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: There are several methods for synthesizing 2,6-Dimethylnaphthalene:

    Alkenylation Process: This involves the reaction of butadiene, o-xylene, and a sodium-potassium alloy to form 5-(ortho-tolyl)pent-2-ene. This intermediate is then cyclized to 1,5-dimethyltetraline, which is subsequently dehydrogenated to form 1,5-dimethylnaphthalene.

    Transalkylation: This method involves the transalkylation of 2-methylnaphthalene with 1,2,4,5-tetramethylbenzene using HCl-modified triethylamine aluminum chloride ionic liquid as a catalyst.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or nitric acid under controlled conditions.

    Ammoxidation: Requires ammonia and an oxidizing agent, often conducted at elevated temperatures.

Major Products:

Comparison with Similar Compounds

  • 1,5-Dimethylnaphthalene
  • 2,7-Dimethylnaphthalene
  • 1,6-Dimethylnaphthalene

Comparison:

Properties

IUPAC Name

2,6-dimethylnaphthalene
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InChI

InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YGYNBBAUIYTWBF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C
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Molecular Formula

C12H12
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DSSTOX Substance ID

DTXSID0029187
Record name 2,6-Dimethylnaphthalene
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Molecular Weight

156.22 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 2,6-Dimethylnaphthalene
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CAS No.

581-42-0, 96789-56-9
Record name 2,6-Dimethylnaphthalene
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Record name 2,6-Dimethylnaphthalene
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Record name Naphthalene, 2,6-(or 2,7)-dimethyl-
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Record name 2,6-DIMETHYLNAPHTHALENE
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Record name 2,6-Dimethylnaphthalene
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Record name 2,6-dimethylnaphthalene
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Synthesis routes and methods I

Procedure details

A method for isomerizing dimethylnaphthalene (DMN) in the gaseous phase in the presence of a solvent comprising an aromatic hydrocarbon having a boiling point of at most 150° C., e.g., benzene, under atmospheric pressure by using a catalyst comprising a hydrogen-form of mordenite. According to the method, the objective 2,6-DMN can be produced with a minimal content of impurities and the 2,6-DMN can be stably produced in high selectivity and high yield under mild reaction conditions for a long period of time, while suppressing side reactions.
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Synthesis routes and methods II

Procedure details

contacting p-(2-methylbutyl)toluene or p-(2-methylbutenyl)toluene under dehydrocyclization conditions with a catalyst comprising supported chromium oxide modified with K2CO3 to produce 2,6-dimethylnaphthalene with simultaneous fragmentation of C12-alkylindanes or -indenes.
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Synthesis routes and methods III

Procedure details

The present inventors synthesized 1,5-DMN from o-xylene and butadiene as the starting raw materials and isomerized the resultant 1,5-DMN to obtain the mixture of isomers consisting essentially of 1,5-, 1,6- and 2,6-DMNs, which was cooled as it is to precipitate 2,6-DMN crystal in the form of scale. The crystal thus obtained was poor in the efficiency of separation from the mother liquor at the time of filtration, whereby it was difficult to obtain highly pure 2,6-DMN. As is the case with the foregoing, 2,6-DMN crystal in the form of scale was obtained from the mixture of isomers containing 2,7-, 1,7-DMN, etc. other than 1,5-, 1,6- and 2,6-DMN as the starting raw material for crystallization, but it was extremely poor in filtration efficiency.
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Synthesis routes and methods IV

Procedure details

A mixture of DMN isomers containing 2% by weight of 2,7-DMN, etc. as shown in Table 3 as the starting raw material was isomerized under liquid-phase flow system and atmospheric pressure at a reaction temperature of 220° C. at a WHSV of 1.0 hr-1 in the presence of a catalyst (alumina content of 20% by weight) prepared by molding with alumina, mordenite type H (silica/alumina molar ratio of 203, produced by Tosoh Corporation). The resultant isoiverization reaction product shown in Table 3 as reaction product (1) was incorporated with the same amount of n-heptane, heated to 80° C. to dissolve the reaction product and then cooled to 20° C. to precipitate crystal. The slurry containing the crystal was filtered by suction with a G2 glass filter, and the crystal thus obtained was rinsed with n-heptane cooled to 20° C. in an amount by weight half the reaction product. As a result, there was obtained 2,6-DMN crystal having the chemical composition given in Table 3 as "Crystal (1)" in a recovery rate of 64.2%. Here, the recovery rate is the percentage of the amount of 2,6-DMN in the resultant crystal based on the amount thereof in the starting raw material for crystallization.
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mordenite
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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylnaphthalene
Reactant of Route 2
Reactant of Route 2
2,6-Dimethylnaphthalene
Reactant of Route 3
2,6-Dimethylnaphthalene
Reactant of Route 4
2,6-Dimethylnaphthalene
Reactant of Route 5
2,6-Dimethylnaphthalene
Reactant of Route 6
2,6-Dimethylnaphthalene
Customer
Q & A

Q1: What are the primary methods for synthesizing 2,6-DMN?

A1: Several synthetic routes exist for producing 2,6-DMN:

  • Alkylation of Naphthalene: Reacting naphthalene with methanol over modified zeolites like HZSM-5, Hβ, HUSY, and SAPO-11, particularly those modified with PdO, offers a direct route to 2,6-DMN. [] []
  • Transalkylation: Transalkylation of 2-methylnaphthalene with 1,2,4,5-tetramethylbenzene in the presence of catalysts like chloroaluminate ionic liquids or A1C13 provides another approach. [] []
  • Dehydrocyclization: Dehydrocyclization of 1-(p-tolyl)-2-methylbutane or 1-(p-tolyl)-2-methylbutene over non-acidic activated carbon catalysts is also a viable synthesis method. [] []
  • Cyclization of Precursors: A regioselective synthesis involves the Heck reaction of 4-bromotoluene and 3-methyl-3-buten-1-ol, followed by reduction and acid-catalyzed cyclization, yielding 2,6-dimethyltetralin, which can be further dehydrogenated to 2,6-DMN. []

Q2: How is 2,6-DMN purified from isomeric mixtures?

A2: Purification of 2,6-DMN commonly employs these techniques:

  • Crystallization: Melt crystallization, often combined with solute crystallization using solvents like methanol and acetone, effectively separates 2,6-DMN from dimethylnaphthalene isomer mixtures. [] [] []
  • Adsorption: Adsorption methods contribute to separating 2,6-DMN from isomeric mixtures. []
  • Supercritical Fluid Extraction: Utilizing supercritical carbon dioxide (CO2), especially with entrainer combinations like ethanol, acetone, or ethyl acetate, effectively separates and purifies 2,6-DMN. [] []

Q3: What is the molecular formula, weight, and spectroscopic data of 2,6-DMN?

A3:

  • Spectroscopic Data: Detailed FT-IR and FT-Raman spectra, along with density functional theory (DFT) calculations using the B3LYP/6-311+G** basis set, have been reported, elucidating vibrational frequencies and intensities for structural analysis. []

Q4: How does the structure of 2,6-DMN affect its reactivity?

A4: The two methyl groups in the 2 and 6 positions on the naphthalene ring significantly impact 2,6-DMN's reactivity:

  • Steric Hindrance: The methyl groups introduce steric hindrance, influencing the regioselectivity of reactions. For example, Friedel-Crafts acylation predominantly yields 1-acetyl-3,7-dimethylnaphthalene due to steric factors. [] []
  • Electronic Effects: The methyl groups exert electronic effects, influencing the electron density within the naphthalene ring. This affects the compound's susceptibility to electrophilic aromatic substitution reactions. []

Q5: What is the significance of 2,6-DMN in catalytic reactions?

A5: While not directly a catalyst, 2,6-DMN serves as a crucial starting material for synthesizing catalysts:

  • 2,6-Naphthalenedicarboxylic Acid (2,6-NDA): 2,6-DMN is readily oxidized to 2,6-NDA, a valuable monomer for producing high-performance polymers like polyethylene naphthalate (PEN). [] [] [] []
  • Catalyst Supports: 2,6-DMN derivatives can be incorporated into catalyst supports, potentially influencing catalyst activity and selectivity. []

Q6: How does the shape-selective catalysis of zeolites affect 2,6-DMN synthesis?

A6: Zeolites, particularly those with modified pore structures like SAPO-11 and desilicated ZSM-12, exhibit shape selectivity in 2,6-DMN synthesis:

  • Favoring Desired Isomers: The unique pore dimensions of these zeolites favor the formation and diffusion of 2,6-DMN over other dimethylnaphthalene isomers. [] []
  • Enhanced Selectivity: This shape selectivity leads to higher yields and selectivity towards 2,6-DMN, simplifying downstream purification steps. []

Q7: How is computational chemistry employed in understanding 2,6-DMN and its reactions?

A7: Computational methods like DFT play a vital role in studying 2,6-DMN:

  • Structural Analysis: DFT calculations, employing basis sets like B3LYP/6-311+G**, provide insights into the vibrational frequencies, bond lengths, and electronic structure of 2,6-DMN, aiding in the interpretation of spectroscopic data. []
  • Reaction Mechanism Elucidation: ONIOM calculations using functionals like M06-L have been employed to investigate reaction mechanisms, such as the isomerization of 1,5-DMN to 2,6-DMN over zeolite catalysts, providing insights into transition states and activation barriers. []

Q8: Are there environmental concerns associated with 2,6-DMN?

A8: While 2,6-DMN itself might pose minimal environmental risks, its production and utilization raise certain concerns:

  • Petroleum Dependence: Traditional synthesis routes often rely on petroleum-derived starting materials, contributing to fossil fuel dependence. []
  • Catalyst Waste: The use of catalysts in 2,6-DMN synthesis generates waste, requiring proper disposal or recycling methods. []

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